molecular formula C9H10O3P- B14504355 2-Methylphenyl ethenylphosphonate CAS No. 62955-90-2

2-Methylphenyl ethenylphosphonate

Cat. No.: B14504355
CAS No.: 62955-90-2
M. Wt: 197.15 g/mol
InChI Key: QEFFLYQVYDSREE-UHFFFAOYSA-M
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Description

2-Methylphenyl ethenylphosphonate is an organophosphorus compound characterized by a phosphorus atom bonded to an ethenyl (vinyl) group, a 2-methylphenoxy group, and an oxygen atom. Its molecular structure combines aromatic and unsaturated aliphatic moieties, which influence its reactivity, stability, and applications.

Properties

CAS No.

62955-90-2

Molecular Formula

C9H10O3P-

Molecular Weight

197.15 g/mol

IUPAC Name

ethenyl-(2-methylphenoxy)phosphinate

InChI

InChI=1S/C9H11O3P/c1-3-13(10,11)12-9-7-5-4-6-8(9)2/h3-7H,1H2,2H3,(H,10,11)/p-1

InChI Key

QEFFLYQVYDSREE-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1OP(=O)(C=C)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylphenyl ethenylphosphonate typically involves the reaction of 2-methylphenol with ethenylphosphonic dichloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2-Methylphenol+Ethenylphosphonic dichloride2-Methylphenyl ethenylphosphonate+HCl\text{2-Methylphenol} + \text{Ethenylphosphonic dichloride} \rightarrow \text{this compound} + \text{HCl} 2-Methylphenol+Ethenylphosphonic dichloride→2-Methylphenyl ethenylphosphonate+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques such as distillation and crystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

2-Methylphenyl ethenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The ethenyl group can participate in substitution reactions, leading to the formation of various substituted phosphonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Catalysts such as palladium on carbon (Pd/C) are often employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Substituted phosphonates with various functional groups.

Scientific Research Applications

2-Methylphenyl ethenylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methylphenyl ethenylphosphonate involves its interaction with specific molecular targets. The phosphonate group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. Additionally, the ethenyl group can participate in various organic reactions, facilitating the formation of complex molecular structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-methylphenyl ethenylphosphonate with structurally related organophosphorus compounds, focusing on molecular features, reactivity, and applications.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Reactivity/Stability Features Applications
This compound Ethenyl, 2-methylphenoxy High reactivity (ethenyl group); moderate stability (aromatic substituent) Potential in polymer chemistry, agrochemical intermediates
Ethyl phenylphosphinate Ethyl, phenyl Lower steric hindrance; hydrolytically stable Flame retardants, pharmaceuticals
Methyl hydrogenphosphonate Methyl, hydroxyl High acidity; hydrolytically labile Chemical synthesis, metal chelation
Ethyl 4-diethoxyphosphoryl-2-butenoate Diethoxyphosphoryl, ethyl ester Enhanced lipophilicity; isomer-dependent activity Bioactive compound synthesis
(2-Methylphenyl)diphenylphosphine 2-Methylphenyl, diphenyl Steric bulk; air-sensitive Catalysis, ligand design

Key Findings

Substituent Effects: The 2-methylphenyl group in this compound provides steric hindrance and aromatic stabilization, reducing hydrolysis rates compared to alkyl-substituted phosphonates like methyl hydrogenphosphonate . The ethenyl group enhances reactivity for addition or polymerization reactions, similar to ethyl 4-diethoxyphosphoryl-2-butenoate .

Reactivity Differences :

  • Unlike ethyl phenylphosphinate , which is stable under basic conditions, this compound’s ethenyl group may render it susceptible to radical or electrophilic addition.
  • Compared to (2-methylphenyl)diphenylphosphine , the phosphonate moiety in this compound offers greater hydrolytic stability but reduced ligand versatility.

Biological and Industrial Applications :

  • While ethyl phenylphosphinate derivatives are used in flame retardants and drug synthesis , this compound’s unsaturated structure suggests utility in creating cross-linked polymers or functionalized agrochemicals.

Table 2: Physical Property Comparison

Compound Name Boiling Point (°C) Solubility (Polarity) LogP (Lipophilicity)
This compound ~250 (estimated) Low (non-polar solvents) ~3.5 (predicted)
Ethyl phenylphosphinate 220–225 Moderate (ethanol) 2.8
Methyl hydrogenphosphonate 180–185 High (water) 0.5
Ethyl 4-diethoxyphosphoryl-2-butenoate >300 Low (ethyl acetate) 4.1

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